molecular formula C8H11BrF4O3 B12082132 4-Bromo-3,3,4,4-tetrafluorobutyl isopropyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl isopropyl carbonate

Katalognummer: B12082132
Molekulargewicht: 311.07 g/mol
InChI-Schlüssel: CFXMAVIUCYPMKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3,3,4,4-tetrafluorobutyl isopropyl carbonate is an organofluorine compound with the molecular formula C8H11BrF4O3. This compound is known for its unique chemical properties, making it valuable in various fields such as organic synthesis and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl isopropyl carbonate typically involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate. This reaction yields 4-bromo-3,3,4,4-tetrafluoro-1-butanol, which is then reacted with isopropyl chloroformate to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl isopropyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carbonyl compounds .

Wirkmechanismus

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl isopropyl carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved depend on the specific reactions and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromine and fluorine atoms, which impart distinct reactivity and stability. This makes it valuable in various applications where such properties are desired .

Eigenschaften

Molekularformel

C8H11BrF4O3

Molekulargewicht

311.07 g/mol

IUPAC-Name

(4-bromo-3,3,4,4-tetrafluorobutyl) propan-2-yl carbonate

InChI

InChI=1S/C8H11BrF4O3/c1-5(2)16-6(14)15-4-3-7(10,11)8(9,12)13/h5H,3-4H2,1-2H3

InChI-Schlüssel

CFXMAVIUCYPMKA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)OCCC(C(F)(F)Br)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.